molecular formula C30H35N2O6P B11388580 Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11388580
M. Wt: 550.6 g/mol
InChI Key: XNLOUVBJPLCMEK-UHFFFAOYSA-N
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Description

Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxyphenylethylamine with diphenylmethyl ketone to form an intermediate, which is then cyclized to produce the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted phosphonates .

Scientific Research Applications

Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific enzymes. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as diethyl 2,5-diaminothiophene-3,4-dicarboxylate and diethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate .

Uniqueness

What sets diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate apart is its unique structure, which combines an oxazole ring with a phosphonate group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C30H35N2O6P

Molecular Weight

550.6 g/mol

IUPAC Name

2-benzhydryl-4-diethoxyphosphoryl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C30H35N2O6P/c1-5-36-39(33,37-6-2)30-29(31-20-19-22-17-18-25(34-3)26(21-22)35-4)38-28(32-30)27(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,21,27,31H,5-6,19-20H2,1-4H3

InChI Key

XNLOUVBJPLCMEK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCCC4=CC(=C(C=C4)OC)OC)OCC

Origin of Product

United States

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